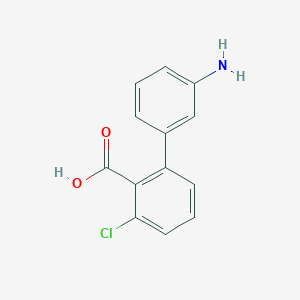

2-(3-Aminophenyl)-6-chlorobenzoic acid

Description

Properties

IUPAC Name |

2-(3-aminophenyl)-6-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-11-6-2-5-10(12(11)13(16)17)8-3-1-4-9(15)7-8/h1-7H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWRSMKRBAPKNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=C(C(=CC=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30688658 | |

| Record name | 3'-Amino-3-chloro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261927-06-3 | |

| Record name | 3'-Amino-3-chloro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminophenyl)-6-chlorobenzoic acid typically involves a multi-step process. One common method includes the nitration of 2-chlorobenzoic acid to introduce a nitro group, followed by a reduction step to convert the nitro group to an amino group. The reaction conditions often involve the use of concentrated sulfuric acid for nitration and catalytic hydrogenation for reduction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Aminophenyl)-6-chlorobenzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 2-(3-Aminophenyl)-6-chlorobenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Aminophenyl)-6-chlorobenzoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the design of biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)-6-chlorobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorobenzoic acid moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Features :

- Carboxylic acid group at position 1.

- 3-Aminophenyl group at position 2 (introducing a secondary amine for derivatization).

- Chlorine atom at position 6 (para to the carboxylic acid).

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares 2-(3-Aminophenyl)-6-chlorobenzoic acid with key analogs (see Figure 2 for structures):

*Calculated based on molecular formula.

Key Observations :

- Solubility: Bulky aromatic substituents (e.g., 3-aminophenyl) reduce aqueous solubility compared to simpler analogs like 2-amino-6-chlorobenzoic acid .

- Reactivity: Acetylated amines (e.g., 2-(N-Acetylamino)-6-chlorobenzoic acid) resist nucleophilic reactions, whereas the free amine in the target compound allows for derivatization (e.g., sulfonamide formation) .

Figures :

- Figure 1: Structure of this compound.

- Figure 2 : Structural comparison of analogs (refer to table for details).

Q & A

Q. What are the recommended synthetic routes for 2-(3-Aminophenyl)-6-chlorobenzoic acid, and how can purity be optimized?

- Methodology : A two-step approach is suggested: (i) Diazotization and coupling : Start with 6-chloroanthranilic acid (2-amino-6-chlorobenzoic acid) , react with 3-nitrobenzene via diazotization to introduce the 3-nitrophenyl group, followed by reduction (e.g., using H₂/Pd-C) to yield the 3-aminophenyl substituent. (ii) Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How should researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- NMR : Confirm substitution patterns using ¹H NMR (DMSO-d₆, δ ~6.8–7.5 ppm for aromatic protons, δ ~12.5 ppm for -COOH) and ¹³C NMR (e.g., δ ~167 ppm for carboxylic acid) .

- Mass Spectrometry : ESI-MS (negative ion mode) to verify molecular ion [M-H]⁻ at m/z 246.6 (C₁₃H₁₀ClNO₂⁻).

- FT-IR : Peaks at ~1700 cm⁻¹ (-COOH), ~3350 cm⁻¹ (-NH₂) .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

- Solubility : Poor aqueous solubility; dissolve in DMSO (10–50 mM stock) for biological assays. For synthetic steps, use ethanol or DMF .

- Stability : Store at RT in airtight, light-protected containers. Stability >12 months under these conditions (analogous to 2-amino-6-chloro-3-fluorobenzoic acid) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. no activity) for this compound?

- Experimental Design : (i) Dose-Response Studies : Test across a wide concentration range (0.1–100 µM) in microbial models (e.g., E. coli, S. aureus). (ii) Mechanistic Profiling : Compare membrane disruption (via SYTOX Green uptake ) vs. enzyme inhibition (e.g., dihydrofolate reductase assays, given structural similarity to 3-aminobenzoic acid derivatives) . (iii) Control for pH Effects : Adjust media pH to isolate activity from carboxylic acid ionization .

Q. What computational strategies are effective for predicting the molecular targets of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina with protein databases (e.g., PDB) to prioritize targets like COX-2 (cyclooxygenase-2) or bacterial enoyl-ACP reductase .

- QSAR Modeling : Correlate substituent effects (e.g., Cl position, -NH₂ group) with bioactivity data from analogs (e.g., 2-amino-6-chlorobenzoic acid derivatives ).

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

- Strategies : (i) Prodrug Synthesis : Esterify the carboxylic acid (e.g., methyl ester) to enhance bioavailability . (ii) Metabolic Stability Assays : Use liver microsomes (human/rat) to assess CYP-mediated degradation. (iii) Plasma Protein Binding : Evaluate via equilibrium dialysis; structural analogs show ~80% binding .

Q. What are the critical factors in designing stability-indicating assays for this compound under stress conditions?

- Protocol :

- Forced Degradation : Expose to heat (60°C, 72 hrs), UV light (254 nm, 48 hrs), and acidic/alkaline hydrolysis (0.1 M HCl/NaOH, 24 hrs).

- Analysis : Monitor degradation products via UPLC-MS/MS. Primary degradants include dechlorinated and oxidized species (e.g., quinone derivatives) .

Data Analysis & Validation

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) across studies?

- Troubleshooting : (i) Solvent Effects : Re-run NMR in standardized solvents (e.g., DMSO-d₆ or CDCl₃) . (ii) Dynamic Exchange : Check for -NH₂ proton broadening; use D₂O exchange to confirm. (iii) Reference Standards : Cross-validate with commercially available analogs (e.g., 2-amino-6-chlorobenzoic acid ).

Q. What statistical methods are appropriate for dose-response data in mechanistic studies?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.